

Application Notes: In Vitro Efficacy of EBL-3183, a Novel BTK Inhibitor

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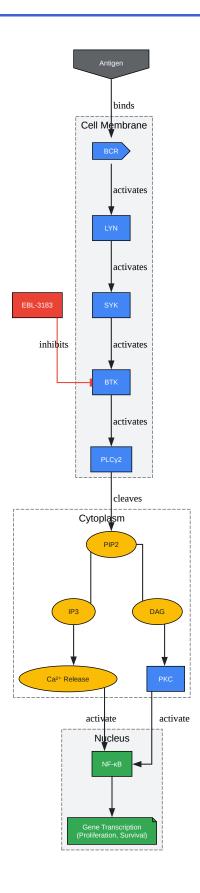
Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies. **EBL-3183** is a novel, potent, and selective small molecule inhibitor of BTK designed to target these malignancies. These application notes provide detailed protocols for in vitro studies to characterize the efficacy of **EBL-3183** in relevant cancer cell lines. The described assays will assess the compound's effect on cell viability, its ability to induce apoptosis, and its engagement with the intended BTK target.

Signaling Pathway

The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of LYN and SYK kinases.[1] These kinases then phosphorylate downstream targets, including BTK. Activated BTK subsequently phosphorylates phospholipase Cy2 (PLCy2), which triggers a cascade involving IP3 and DAG, leading to calcium mobilization and activation of transcription factors like NF-kB that drive cell proliferation and survival.[2] **EBL-3183** is designed to inhibit the kinase activity of BTK, thereby blocking these downstream pro-survival signals.





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Caption: BTK Signaling Pathway Inhibition by EBL-3183.



Experimental Protocols Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product, and the amount of formazan is proportional to the number of viable cells.

Workflow:

Caption: MTS Cell Viability Assay Workflow.

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of culture medium.
- Allow cells to adhere overnight.
- Prepare a serial dilution of EBL-3183 in culture medium.
- Remove the medium from the wells and add 100 μL of the EBL-3183 dilutions. Include vehicle-treated wells as a negative control.
- Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator.
- Add 20 μL of MTS solution to each well.
- Incubate for 1 to 4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Data Presentation:



Cell Line	EBL-3183 IC50 (nM)	Positive Control (Ibrutinib) IC50 (nM)
TMD8	5.2 ± 0.8	10.5 ± 1.5
REC-1	15.8 ± 2.1	35.2 ± 4.3
JeKo-1	25.3 ± 3.5	58.9 ± 6.7

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but stains the DNA of late apoptotic or necrotic cells.

Workflow:

Caption: Annexin V/PI Apoptosis Assay Workflow.

Protocol:

- Seed 1-2 x 10⁶ cells in a 6-well plate and treat with **EBL-3183** at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 24-48 hours.
- Harvest both adherent and floating cells and wash them twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to 100 μL of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.



 Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrosis).

Data Presentation:

Treatment	Concentration	Live Cells (%)	Early Apoptotic (%)	Late Apoptotic (%)
Vehicle	-	92.5 ± 2.3	3.1 ± 0.5	2.5 ± 0.4
EBL-3183	1x IC50	65.8 ± 4.1	25.3 ± 3.2	5.1 ± 1.1
EBL-3183	10x IC50	20.1 ± 3.5	48.9 ± 5.6	28.7 ± 4.9

Target Engagement (Western Blot for p-BTK)

This assay confirms that **EBL-3183** inhibits its intended target by measuring the phosphorylation status of BTK. A reduction in phosphorylated BTK (p-BTK) indicates successful target engagement and inhibition.

Workflow:

Caption: Western Blot Workflow for Target Engagement.

Protocol:

- Treat cells with EBL-3183 for 2-4 hours.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice.
- Determine protein concentration using a BCA assay.
- Separate 20-30 μg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane for 1 hour at room temperature with 5% BSA in TBST. Avoid using milk as a blocking agent as it contains phosphoproteins.



- Incubate the membrane overnight at 4°C with primary antibodies against p-BTK (Tyr223) and total BTK.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Perform densitometry analysis to quantify the ratio of p-BTK to total BTK.

Data Presentation:

Treatment	Concentration	p-BTK / Total BTK Ratio (Normalized)
Vehicle	-	1.00
EBL-3183	0.1x IC50	0.45 ± 0.07
EBL-3183	1x IC50	0.12 ± 0.03
EBL-3183	10x IC50	0.02 ± 0.01

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